2-((4-fluorobenzyl)thio)-1,5-di-p-tolyl-1H-imidazole
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Description
The compound “2-((4-fluorobenzyl)thio)-1,5-di-p-tolyl-1H-imidazole” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 2-position with a thioether group that is connected to a 4-fluorobenzyl group. Additionally, the imidazole ring is substituted at the 1 and 5-positions with p-tolyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the thioether group, and the fluorobenzyl and p-tolyl groups would all contribute to the overall structure. The electronegativity of the fluorine atom in the fluorobenzyl group could cause it to pull electron density towards itself, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The imidazole ring, for example, is aromatic and therefore relatively stable, but it can participate in various reactions under the right conditions. The thioether group could potentially be oxidized, and the fluorobenzyl and p-tolyl groups could undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its polarity, potentially affecting its solubility in different solvents. The stability of the imidazole ring could also affect its thermal and chemical stability .Future Directions
The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing an imidazole ring are found in a wide range of pharmaceuticals and biologically active molecules, so it’s possible that this compound could have interesting biological properties that could be explored in future research .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1,5-bis(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2S/c1-17-3-9-20(10-4-17)23-15-26-24(27(23)22-13-5-18(2)6-14-22)28-16-19-7-11-21(25)12-8-19/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEQMNPBWMAIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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